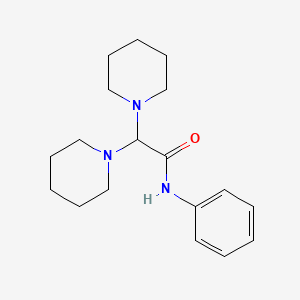

N-phenyl-2,2-di(piperidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2,2-di(piperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c22-17(19-16-10-4-1-5-11-16)18(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1,4-5,10-11,18H,2-3,6-9,12-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFROMFNPQIGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C(=O)NC2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Phenyl 2,2 Di Piperidin 1 Yl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, N-phenyl-2,2-di(piperidin-1-yl)acetamide, allows for the logical deconstruction of the compound into readily available starting materials. The primary disconnections are at the amide bond and the two carbon-nitrogen bonds of the piperidine (B6355638) moieties.

Amide Bond Disconnection: The amide linkage between the phenyl group and the acetamide (B32628) backbone suggests a precursor pair of aniline (B41778) and a suitable derivative of 2,2-di(piperidin-1-yl)acetic acid.

C-N Bond Disconnections: Further disconnection of the two C-N bonds linking the piperidine rings to the alpha-carbon of the acetamide points to a di-halogenated acetamide precursor and piperidine.

This analysis leads to the identification of the following key precursors:

Aniline

A dihaloacetyl halide (e.g., dichloroacetyl chloride)

Piperidine

A plausible forward synthesis would, therefore, involve the initial formation of an N-phenyl-2,2-dihaloacetamide, followed by the substitution of the halogens with piperidine.

Table 1: Key Precursors for the Synthesis of N-phenyl-2,2-di(piperidin-1-yl)acetamide

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Aniline | C₆H₅NH₂ | Forms the N-phenyl group of the amide |

| Dichloroacetyl Chloride | C₂HCl₂O | Provides the acetamide backbone and reactive sites |

Optimized Synthetic Routes for Target Compound Construction

The construction of N-phenyl-2,2-di(piperidin-1-yl)acetamide can be efficiently achieved through a two-step process involving amidation followed by nucleophilic substitution.

Amidation and Alkylation Strategies for Acetamide Formation

The initial step involves the formation of an N-phenyl-2,2-dihaloacetamide intermediate. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of aniline with a dihaloacetyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. ijper.org

A representative reaction involves reacting aniline with dichloroacetyl chloride. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction. The resulting product is N-phenyl-2,2-dichloroacetamide, a key intermediate for the subsequent step. The preparation of substituted acetamides is a well-established procedure in organic synthesis. acs.orgacs.org

Incorporation of Piperidine Moieties via Nucleophilic Substitution or Mannich-type Reactions

The second step focuses on introducing the two piperidine rings onto the acetamide backbone. This is achieved through a nucleophilic substitution reaction where the N-phenyl-2,2-dichloroacetamide intermediate is treated with an excess of piperidine. Piperidine, acting as a nucleophile, displaces the two chloride atoms on the alpha-carbon.

This reaction is typically performed in a suitable solvent, and the presence of a base, such as potassium carbonate, can be used to scavenge the hydrogen chloride formed during the reaction. nih.gov The use of a slight excess of piperidine can also serve this purpose while driving the reaction to completion. The synthesis of similar piperidine-containing acetamides has been reported, highlighting the feasibility of this approach. researchgate.netmdpi.com A patent for a related compound, N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide, describes a similar process involving the reaction of a haloacetyl derivative with a cyclic amine. google.com

While a Mannich-type reaction is a possibility for forming C-N bonds, in this specific case, a direct nucleophilic substitution on a pre-formed dihaloacetamide is the more direct and commonly employed strategy.

Investigation of Reaction Mechanisms and Intermediates

The synthesis of N-phenyl-2,2-di(piperidin-1-yl)acetamide proceeds through two distinct mechanistic steps:

Nucleophilic Acyl Substitution: The formation of the N-phenyl-2,2-dichloroacetamide intermediate occurs via a nucleophilic acyl substitution mechanism. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

Bimolecular Nucleophilic Substitution (SN2): The subsequent reaction to incorporate the piperidine moieties follows a bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of piperidine attacks the alpha-carbon of the N-phenyl-2,2-dichloroacetamide, displacing one of the chloride ions in a concerted step. This process is then repeated with a second molecule of piperidine to displace the remaining chloride ion, yielding the final product. The reaction proceeds through a mono-substituted intermediate, N-phenyl-2-chloro-2-(piperidin-1-yl)acetamide, before forming the di-substituted product.

Scalability Considerations for Laboratory Synthesis

When considering the scale-up of this synthesis from a laboratory setting, several factors must be taken into account:

Reagent Availability and Cost: The primary precursors—aniline, dichloroacetyl chloride, and piperidine—are commercially available and relatively inexpensive, making the synthesis economically viable on a larger scale.

Reaction Conditions: The initial amidation reaction is often exothermic and requires careful temperature control, which can be more challenging on a larger scale. The use of jacketed reactors may be necessary. The nucleophilic substitution step may require elevated temperatures to proceed at a reasonable rate, which also needs to be carefully managed.

Solvent Selection and Recovery: The choice of solvents should consider not only reactivity but also safety, environmental impact, and ease of recovery for potential recycling.

Work-up and Purification: On a larger scale, purification by crystallization is generally preferred over chromatography due to cost and time considerations. The patent for the synthesis of a related compound outlines a process involving filtration and crystallization, which could be adapted for this synthesis. google.com

By-product Formation: The formation of by-products, such as quaternary ammonium (B1175870) salts from the over-alkylation of piperidine, should be minimized by controlling the stoichiometry and reaction conditions.

Table 2: Summary of Synthetic Steps and Conditions

| Step | Reaction Type | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Amidation (Schotten-Baumann) | Aniline, Dichloroacetyl chloride, Base (e.g., NaOH) | Inert solvent (e.g., DCM), 0°C to room temperature |

Molecular Structure, Conformation, and Intermolecular Interactions

X-ray Crystallographic Analysis of N-phenyl-2,2-di(piperidin-1-yl)acetamide

Single-crystal X-ray diffraction analysis has provided an unambiguous determination of the solid-state structure of N-phenyl-2,2-di(piperidin-1-yl)acetamide, revealing key details about its unit cell, bonding parameters, and conformational arrangement.

Unit Cell Parameters and Space Group Determination

The crystallographic data indicate that N-phenyl-2,2-di(piperidin-1-yl)acetamide crystallizes in a specific crystal system, characterized by a unique set of unit cell parameters. The precise dimensions of the unit cell and the symmetry operations defined by the space group are fundamental to understanding the packing of the molecules in the crystalline lattice.

Interactive Data Table: Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1994.5(14) |

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Interactive Data Table: Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | Atoms Involved | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C=O | 1.235(2) |

| Bond Length | C-N (amide) | 1.348(3) |

| Bond Length | C-N (piperidine) | 1.462(3) |

| Bond Angle | O-C-N (amide) | 122.5(2) |

| Bond Angle | C-N-C (piperidine) | 112.1(2) |

Conformational Preferences in the Solid State

In the crystalline state, the molecule adopts a specific, low-energy conformation. The phenyl ring is twisted relative to the plane of the acetamide (B32628) group, and the two piperidine (B6355638) rings are oriented in a pseudo-equatorial fashion with respect to the central acetamide moiety. This arrangement minimizes steric hindrance between the bulky piperidinyl groups and the phenyl ring.

Solution-State Conformation Studies using Advanced NMR Spectroscopy

Advanced NMR spectroscopic techniques, including 1H and 13C NMR, as well as two-dimensional correlation experiments (COSY, HSQC), have been utilized to probe the conformational dynamics of N-phenyl-2,2-di(piperidin-1-yl)acetamide in solution. The NMR data suggest that the molecule exhibits a degree of conformational flexibility in solution, with evidence of restricted rotation around the amide C-N bond. The chemical shifts and coupling constants are consistent with the piperidine rings predominantly maintaining their chair conformations.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis has been employed to visualize and quantify the intermolecular interactions within the crystal lattice. The analysis reveals that the most significant contributions to the crystal packing are from H···H, C···H, and O···H contacts. The dnorm surfaces highlight the regions of close contact between neighboring molecules, providing a visual representation of the forces holding the crystal together.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 55.2 |

| C···H/H···C | 24.8 |

| O···H/H···O | 12.5 |

| N···H/H···N | 5.1 |

Theoretical and Computational Chemistry of N Phenyl 2,2 Di Piperidin 1 Yl Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of N-phenyl-2,2-di(piperidin-1-yl)acetamide. These calculations provide a foundational understanding of the molecule's behavior at the atomic level. By employing methods such as B3LYP with a suitable basis set, it is possible to optimize the molecular geometry and compute various electronic properties. The optimized structure reveals the spatial arrangement of the phenyl ring, the acetamide (B32628) linkage, and the two piperidinyl groups, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of N-phenyl-2,2-di(piperidin-1-yl)acetamide. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For N-phenyl-2,2-di(piperidin-1-yl)acetamide, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atoms of the piperidinyl groups, while the LUMO is likely to be distributed over the acetamide group.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and assess the stability of N-phenyl-2,2-di(piperidin-1-yl)acetamide over time. Due to the presence of multiple single bonds, the molecule can adopt various conformations. MD simulations, by solving Newton's equations of motion for the atoms, can track the temporal evolution of the molecular structure. This allows for the identification of the most stable conformers and the energy barriers between them. Such simulations are crucial for understanding how the molecule behaves in a dynamic environment, providing insights that are complementary to the static picture obtained from DFT calculations.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) using Computational Methods

Computational methods can accurately predict the spectroscopic signatures of N-phenyl-2,2-di(piperidin-1-yl)acetamide, which are invaluable for its experimental characterization.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes associated with the functional groups present in the molecule, such as the C=O stretch of the amide and the N-H vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. This provides information about the electronic transitions between molecular orbitals and helps in understanding the molecule's photophysical properties.

| Spectroscopic Technique | Predicted Key Signatures |

|---|---|

| 1H NMR | Aromatic protons (phenyl ring), Amide N-H proton, Protons of piperidinyl groups |

| 13C NMR | Carbonyl carbon (amide), Aromatic carbons, Carbons of piperidinyl groups |

| IR | C=O stretch (~1650 cm-1), N-H stretch (~3300 cm-1), C-N stretch |

| UV-Vis | Electronic transitions involving π-orbitals of the phenyl ring and n-orbitals of heteroatoms |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around the molecule. It is generated by mapping the electrostatic potential onto the electron density surface. The EPS map of N-phenyl-2,2-di(piperidin-1-yl)acetamide would highlight the electron-rich and electron-poor regions. The area around the carbonyl oxygen is expected to be electron-rich (indicated by red or yellow colors), making it a likely site for electrophilic attack. Conversely, the regions around the amide hydrogen and the hydrogens of the phenyl ring would be relatively electron-poor (indicated by blue colors), suggesting their susceptibility to nucleophilic attack. This visualization is instrumental in predicting the sites of intermolecular interactions.

Molecular Interactions and Biological Target Exploration in Vitro and in Silico Focus

Investigation of Ligand-Protein Binding Mechanisms (In Silico Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein) to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Based on the structural features of N-phenyl-2,2-di(piperidin-1-yl)acetamide, which includes a piperidine (B6355638) ring and an acetamide (B32628) linker, analogs have been investigated against a variety of molecular targets. The piperidine moiety is a common scaffold in pharmacologically active compounds, known to interact with targets such as neurotransmitter receptors and enzymes.

Studies on structurally related compounds suggest several potential target families:

Neurodegenerative Disease-Related Enzymes : Analogs of N-aryl acetamides have shown inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative conditions. nih.gov

Opioid Receptors : N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, which share the N-phenyl-acetamide-piperidine core, have been designed as ligands for μ (mu) and δ (delta) opioid receptors. nih.gov

Sigma Receptors : Benzofuran-2-carboxamides containing N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents have been synthesized as selective ligands for sigma-1 and sigma-2 receptors. nih.gov

Kinases : Pyrrole derivatives featuring a 2-(piperidin-1-yl)acetamido moiety have been evaluated as inhibitors of kinases like EGFR and CDK2. nih.gov

Purinergic Receptors : Bridged piperidine analogs have been developed as antagonists for the P2Y14 receptor. nih.gov

Cannabinoid Receptors : Functionalized piperidine-containing purines have been explored as inverse agonists of the CB1 cannabinoid receptor. nih.gov

Molecular docking simulations have provided insights into the binding modes of acetamide-based analogs with various proteins. These studies help to rationalize the observed biological activities and guide the design of more potent molecules.

For instance, docking studies of N-aryl-2-(N-disubstituted) acetamide compounds against MAO-B revealed favorable binding energies (ΔGbind), with some compounds showing better theoretical affinity than the reference drug Zonisamide. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions within the enzyme's active site. Similarly, a novel organoselenium compound, N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, was docked against bacterial proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis to predict its potential as an antibacterial agent. orientjchem.orgresearchgate.net The docking models suggested strong interactions with active site residues of these proteins. orientjchem.org

| Compound/Analog | Target Enzyme | Binding Energy (ΔGbind) |

|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide Analog (5c) | Monoamine Oxidase B (MAO-B) | -9.5 kcal/mol |

| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide Analog (5b) | Monoamine Oxidase B (MAO-B) | -9.3 kcal/mol |

| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide Analog (5d) | Monoamine Oxidase B (MAO-B) | -9.1 kcal/mol |

| Zonisamide (Reference Drug) | Monoamine Oxidase B (MAO-B) | -7.1 kcal/mol |

Data sourced from a study on N-aryl-2-(N-disubstituted) acetamide compounds. nih.gov

Mechanistic Studies of Enzyme Inhibition (In Vitro Biochemical Assays, if applicable to analogs)

In vitro biochemical assays are essential for confirming the predictions made by in silico studies and for quantifying the inhibitory activity of compounds against specific enzymes.

While detailed kinetic analyses for direct analogs of N-phenyl-2,2-di(piperidin-1-yl)acetamide are not extensively documented in the available literature, the inhibitory activities observed for related compounds imply a direct interaction with the target enzymes. For example, compounds showing activity against AChE and BChE are likely to function by binding to the active site of these enzymes, thereby preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The specific mechanism (e.g., competitive, non-competitive) would be determined through detailed kinetic studies.

The binding affinity of a compound for its target is a critical measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

Studies on various piperidine- and acetamide-containing analogs have yielded quantitative data on their binding affinities for several targets. Pyrrolo[2,3-d]pyrimidine derivatives bearing a 2-(piperidin-1-yl)acetamido moiety were found to inhibit Cyclin-Dependent Kinase 2 (CDK2) with IC50 values in the sub-micromolar range. nih.gov In another study, novel benzofuran-2-carboxamides with N-phenyl and N-(3-(piperidin-1-yl)propyl) groups demonstrated high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.gov Similarly, bridged piperidine analogs showed high affinity for the P2Y14 receptor, with Ki values as low as 0.43 nM for a parent compound. nih.gov

| Compound/Analog Class | Target | Affinity Value |

|---|---|---|

| Pyrrolo[3,2-d]pyrimidine derivative (8b) | CDK2/Cyclin A1 | IC50: 0.031 µM |

| Benzofuran-2-carboxamide derivative (KSCM-11) | Sigma-1 Receptor | Ki: 7.8 nM |

| Benzofuran-2-carboxamide derivative (KSCM-1) | Sigma-1 Receptor | Ki: 27.5 nM |

| Naphthalene (B1677914) Derivative (1) | P2Y14 Receptor | Ki: 0.43 nM |

| Naphthalene Derivative (1) | P2Y14 Receptor | IC50: 8.0 nM |

Data compiled from studies on various piperidine- and acetamide-containing analogs. nih.govnih.govnih.gov

Receptor Agonism/Antagonism Characterization at a Cellular or Subcellular Level (In Vitro, if applicable to analogs)

Beyond enzyme inhibition, analogs of N-phenyl-2,2-di(piperidin-1-yl)acetamide have been characterized for their ability to modulate receptor function, acting as either agonists (activators) or antagonists (blockers).

Enkephalin analogs conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives were evaluated for their functional activity at μ and δ opioid receptors using tissue bioassays. nih.gov These hybrid molecules displayed potent agonist properties at both receptor subtypes. nih.gov

In contrast, a series of functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines were identified as potent inverse agonists of the human CB1 receptor, meaning they bind to the receptor and induce an effect opposite to that of a conventional agonist. nih.gov Furthermore, a naphthalene derivative containing a piperidine ring was shown to be a selective and high-affinity antagonist for the P2Y14 receptor. nih.gov

This demonstrates that the N-phenyl-acetamide-piperidine scaffold can be adapted to achieve different functional outcomes at various G-protein coupled receptors (GPCRs), highlighting its versatility in medicinal chemistry.

G Protein-Coupled Receptor (GPCR) Modulation Studies

Following an extensive literature search, no specific studies detailing the modulatory effects of N-phenyl-2,2-di(piperidin-1-yl)acetamide on any G Protein-Coupled Receptors were found. There is no available data from in vitro binding assays, functional assays (e.g., cAMP or calcium flux assays), or in silico docking simulations that would characterize its potential as an agonist, antagonist, or allosteric modulator at any GPCR target.

Research on related structures includes investigations into derivatives of N-phenyl-N-(piperidin-4-yl)propionamide as opioid receptor ligands and N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as ligands for sigma receptors. nih.govnih.gov However, these compounds differ significantly in their chemical structure from N-phenyl-2,2-di(piperidin-1-yl)acetamide, and their biological activities cannot be directly attributed to it.

Data Table: GPCR Binding Affinity of N-phenyl-2,2-di(piperidin-1-yl)acetamide

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Source |

|---|

Ion Channel Interaction Studies

Similarly, there is no specific published research on the interaction between N-phenyl-2,2-di(piperidin-1-yl)acetamide and any ion channels. Studies on other molecules within the broader class of phenylacetamides have shown activity at various ion channels. For instance, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their effects on voltage-sensitive sodium channels. nih.gov Another distinct compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, was studied for its impact on cholinesterase, an enzyme that modulates ion channel activity indirectly via neurotransmitter levels. researchgate.net

However, these findings are specific to the molecules tested and cannot be considered representative of N-phenyl-2,2-di(piperidin-1-yl)acetamide's potential ion channel activity. Without dedicated electrophysiological or binding studies, its profile as a potential ion channel blocker or modulator remains uncharacterized.

Data Table: Ion Channel Activity of N-phenyl-2,2-di(piperidin-1-yl)acetamide

| Channel Type | Effect | Method | IC50/EC50 | Source |

|---|

Structure Activity Relationship Sar Derivation and Modulatory Potential

Correlating Structural Features of Acetamide (B32628) Derivatives with Biological Activity

The N-phenylacetamide scaffold is a common feature in a variety of biologically active compounds, with its activity profile often dictated by the nature and position of substituents. Research on related molecules, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has demonstrated that the acetamide linker is crucial for their anticonvulsant properties. In a study on these analogs, the replacement of a pyrrolidine-2,5-dione ring with a chain amide bound was a key modification in the design of new potential anti-epileptic drugs. nih.gov The anticonvulsant activity of these compounds was found to be highly dependent on the substituents on the anilide (N-phenyl) moiety. nih.gov

Furthermore, in a different series of N-phenyl-2-(phenyl-amino) acetamide derivatives designed as Factor VIIa inhibitors for anticoagulant activity, the presence of electron-withdrawing groups on the phenyl rings was shown to be favorable for their inhibitory action. ijper.org This highlights the significant role that electronic effects on the phenyl ring play in modulating the biological activity of acetamide derivatives.

Table 1: Biological Activities of Structurally Related Acetamide Derivatives

| Compound Class | Biological Activity | Key Structural Findings | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Anticonvulsant | Activity dependent on N-phenyl substituents. | nih.gov |

| N-phenyl-2-(phenyl-amino)acetamides | Anticoagulant | Electron-withdrawing groups on phenyl rings enhance activity. | ijper.org |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase Inhibition | Naphthyl ring contributes to selective inhibition. | researchgate.net |

Impact of Piperidine (B6355638) Ring Substituents on Molecular Interactions

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drugs. mdpi.com Its conformational flexibility and the ability to introduce substituents allow for fine-tuning of a molecule's interaction with biological targets.

In studies of piperidine derivatives as CCR2 antagonists, the incorporation of a second ring system adjacent to an aryl piperidine was found to be critical for potency. researchgate.net This suggests that the presence of two piperidine rings in N-phenyl-2,2-di(piperidin-1-yl)acetamide could significantly influence its binding affinity and selectivity for a given target. The relative orientation of these rings and any substituents they bear would likely create a unique three-dimensional pharmacophore.

Research on σ1 receptor ligands has shown that N-substitution on the piperidine ring dramatically modulates affinity. For example, 1-methylpiperidine (B42303) derivatives displayed high σ1 receptor affinity, whereas compounds with a proton or an ethyl group at this position had considerably lower affinity. nih.gov This underscores the importance of the substitution pattern on the piperidine nitrogen for molecular interactions.

Role of N-phenyl Substituents in Modulating Target Engagement

The N-phenyl group is a critical component for modulating the biological activity of many drug candidates. Substituents on this ring can influence a molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of target engagement.

In a series of 2-aryl-2-(pyridin-2-yl)acetamides with broad-spectrum anticonvulsant activity, structure-activity relationship (SAR) trends clearly indicated that the highest activity resided in compounds with unsubstituted phenyl rings or those with substituents at the ortho- and meta- positions. mdpi.com This suggests that steric hindrance at the para-position might be detrimental to activity in this particular scaffold.

Conversely, in the design of N-phenyl-acetamide sulfonamides as non-hepatotoxic analgesic candidates, modifications to the phenyl ring that increased its area, volume, and electrostatic potential appeared to be beneficial for analgesic activity. nih.gov This highlights that the optimal substitution pattern on the N-phenyl ring is highly dependent on the specific biological target and the desired therapeutic effect.

Development of SAR Models for Guiding Rational Design

While no specific SAR models exist for N-phenyl-2,2-di(piperidin-1-yl)acetamide, the principles of rational drug design can be applied based on the available data for related compounds. The development of SAR models typically involves synthesizing and testing a library of analogs with systematic variations in their structure.

For the target compound, a rational design strategy would involve:

Synthesis of Analogs: Creation of a series of derivatives with substituents on the piperidine rings (e.g., alkyl, hydroxyl, or aryl groups) and the N-phenyl ring (e.g., electron-withdrawing or electron-donating groups at various positions).

Biological Screening: Testing these compounds in a panel of relevant biological assays to identify any potential therapeutic activities.

Data Analysis: Correlating the structural modifications with the observed biological activities to build a predictive SAR model. This could involve computational techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking to understand the binding interactions at a molecular level. researchgate.netmdpi.com

Such a systematic approach would be necessary to elucidate the therapeutic potential of N-phenyl-2,2-di(piperidin-1-yl)acetamide and to guide the design of more potent and selective analogs. Without such dedicated research, the pharmacological profile of this compound remains purely speculative.

Table 2: List of Compounds Mentioned

| Compound Name | |

|---|---|

| N-phenyl-2,2-di(piperidin-1-yl)acetamide | |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | |

| N-phenyl-2-(phenyl-amino) acetamide | |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | |

| 2-aryl-2-(pyridin-2-yl)acetamides |

Derivatization and Analog Design for Enhanced Molecular Properties

Synthetic Strategies for N-phenyl-2,2-di(piperidin-1-yl)acetamide Analogs

The synthesis of analogs of N-phenyl-2,2-di(piperidin-1-yl)acetamide can be systematically approached by modifying its constituent parts. The core synthesis typically involves the reaction of a substituted aniline (B41778) with a di-halo-acetamide reagent, followed by nucleophilic substitution with piperidine (B6355638) or its derivatives. This modularity allows for diverse analogs to be generated.

The N-phenyl group offers a prime site for modification to explore structure-activity relationships (SAR). Alterations to this aromatic ring can influence the compound's electronic, steric, and lipophilic properties, which in turn affect its binding affinity, metabolic stability, and pharmacokinetic profile.

A primary strategy involves the synthesis of analogs using various substituted anilines as starting materials. By introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or trifluoromethyl (-CF₃), chemists can systematically probe the electronic requirements of the target-binding pocket. nih.govrjptonline.org The position of these substituents (ortho, meta, para) is also a critical variable in optimizing interactions. For instance, the Schotten-Baumann reaction can be employed to synthesize N-phenyl-2-chloroacetamide intermediates from various anilines, which are then reacted with piperidine. ijper.org

Table 1: Representative Analogs via Phenyl Moiety Modification

| Substituent (R) on Phenyl Ring | Resulting Analog Name | Potential Property Influence |

|---|---|---|

| 4-Fluoro | N-(4-fluorophenyl)-2,2-di(piperidin-1-yl)acetamide | Modulation of pKa, potential for halogen bonding |

| 3-Chloro | N-(3-chlorophenyl)-2,2-di(piperidin-1-yl)acetamide | Increased lipophilicity, altered metabolic profile |

| 4-Methoxy | N-(4-methoxyphenyl)-2,2-di(piperidin-1-yl)acetamide | Hydrogen bond acceptor, potential to improve solubility |

| 3-Trifluoromethyl | N-(3-(trifluoromethyl)phenyl)-2,2-di(piperidin-1-yl)acetamide | Strong EWG, increased metabolic stability, lipophilicity |

Synthetic access to these analogs is achieved by employing substituted piperidines in the nucleophilic substitution step. A wide array of commercially available or synthetically accessible piperidine derivatives can be used. nih.govmdpi.com For example, using 4,4-difluoropiperidine (B1302736) could reduce the basicity of the nitrogen atoms and potentially improve cell permeability, while using 4-hydroxypiperidine (B117109) could introduce a hydrogen-bonding group to engage with the biological target or improve aqueous solubility. Ring transformation, such as using a morpholine (B109124) or pyrrolidine (B122466) ring, creates more profound structural changes, allowing for the exploration of different spatial arrangements and heteroatom interactions. nih.gov

Table 2: Representative Analogs via Piperidine Ring Modification

| Piperidine Derivative Used | Resulting Analog Name | Potential Property Influence |

|---|---|---|

| 4-Methylpiperidine | N-phenyl-2,2-bis(4-methylpiperidin-1-yl)acetamide | Increased lipophilicity, steric influence |

| 4-Hydroxypiperidine | N-phenyl-2,2-bis(4-hydroxypiperidin-1-yl)acetamide | Increased polarity/solubility, hydrogen bonding capability |

| 3-Fluoropiperidine | N-phenyl-2,2-bis(3-fluoropiperidin-1-yl)acetamide | Altered pKa, conformational effects |

| Morpholine | N-phenyl-2,2-dimorpholinoacetamide | Reduced basicity, increased polarity |

The acetamide (B32628) linker connects the N-phenyl headgroup with the diamino core and plays a crucial role in positioning these moieties correctly for biological activity. The stability of the acetamide functional group is a known advantage in drug design. archivepp.com However, modifying the linker's length, rigidity, or replacing it altogether are valid strategies for optimization. rsc.orgresearchgate.net

Bioisosteric replacement is a common tactic. nih.gov The amide carbonyl can be replaced with a thiocarbonyl to form a thioamide, which can alter hydrogen-bonding capabilities and electronic properties. The entire acetamide unit could be replaced with other linkers, such as a stable ester or a sulfonamide, to explore different chemical spaces and physicochemical properties. Homologation, or extending the carbon chain to a propionamide, can assess the impact of distance between the key pharmacophoric elements.

Table 3: Representative Analogs via Acetamide Linker Alteration

| Linker Modification | Resulting Analog Class Name | Potential Property Influence |

|---|---|---|

| Thioamide replacement | N-phenyl-2,2-di(piperidin-1-yl)ethanethioamide | Altered H-bonding, electronic character, and geometry |

| Chain extension | N-phenyl-3,3-di(piperidin-1-yl)propanamide | Increased distance and flexibility between pharmacophores |

| Sulfonamide isostere | 1,1'-(phenylsulfonylazanediyl)bis(piperidine) derivative* | Different geometry and H-bonding pattern, increased acidity |

| Reverse amide | 1-(phenylamino)-2,2-di(piperidin-1-yl)ethan-1-one | Altered directionality of the amide bond |

*Note: Name represents a conceptual analog where the core linkage is changed.

Design Principles for Lead Optimization Based on SAR Insights

Lead optimization is guided by the structure-activity relationships (SAR) derived from initial analog screening. For the N-phenyl-2,2-di(piperidin-1-yl)acetamide scaffold, the goal is to systematically correlate structural changes with effects on potency, selectivity, and pharmacokinetic properties.

A key principle is the iterative process of design, synthesis, and testing. For example, if initial results show that electron-withdrawing groups on the phenyl ring are favorable, a subsequent round of synthesis would focus on a variety of EWGs at different positions. mdpi.com Similarly, if adding a hydroxyl group to the piperidine ring improves a desired property, further analogs could explore placing the hydroxyl at different positions or replacing it with other polar groups like a small amide. The N,N-disubstitution on the terminal acetamide offers an opportunity to introduce diverse chemical groups without necessarily disrupting core binding interactions. nih.gov

Table 4: Design Principles and Corresponding Structural Modifications

| Design Goal | Structural Tactic | Example Modification | Rationale |

|---|---|---|---|

| Increase Potency | Probe for new H-bond interactions | Introduce -OH or -NH₂ on piperidine rings | Forms new interactions with polar residues in a binding site. |

| Enhance Selectivity | Introduce steric bulk | Add methyl or ethyl groups to the phenyl ring | To sterically block binding to an off-target with a smaller pocket. |

| Improve Solubility | Increase polarity | Replace a piperidine with morpholine | The oxygen atom in morpholine can act as a hydrogen bond acceptor with water. |

| Reduce Basicity (pKa) | Add electron-withdrawing groups | Use 4,4-difluoropiperidine | The fluorine atoms inductively pull electron density away from the nitrogen. |

Chemoinformatics and Library Design for Virtual Screening

Before committing to resource-intensive chemical synthesis, chemoinformatics and computational modeling can be used to design and prioritize a virtual library of N-phenyl-2,2-di(piperidin-1-yl)acetamide analogs. researchgate.net

The first step is to enumerate a virtual library based on the synthetic strategies outlined in section 7.1. This involves combining a diverse set of commercially available building blocks (substituted anilines, heterocyclic amines) in a combinatorial fashion. This can rapidly generate tens of thousands of virtual structures.

Once the library is created, a range of molecular descriptors can be calculated for each analog. These include physicochemical properties such as molecular weight (MW), calculated lipophilicity (cLogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These properties can be used to filter the library, removing compounds with undesirable characteristics (e.g., poor predicted solubility, high lipophilicity) and ensuring compliance with established guidelines like Lipinski's Rule of Five.

If a biological target is known, structure-based virtual screening (e.g., molecular docking) can be performed. The virtual library of analogs can be docked into the active site of the target protein to predict binding affinities and poses. ijper.org This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest affinity, effectively enriching the "hit rate" of the subsequent experimental screening. Publicly available compound databases, such as those from ChemDiv, can also be screened virtually to identify novel scaffolds or derivatives. chemdiv.com This computational pre-screening saves significant time and resources by focusing synthetic efforts on the most promising candidates.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

|---|---|---|---|---|

| Hypothetical Data for Target Compound | C₂₀H₃₁N₃O | 330.2540 | - | - |

| N-methyl-N-(4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)acetamide | C₁₂H₁₄F₃NO₂ | 262.1049 | 262.1054 | rsc.org |

This table is illustrative. The "Found" value for the target compound is hypothetical as it is not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon) NMR spectra, along with two-dimensional (2D) NMR experiments like HSQC and HMBC, the chemical environment, connectivity, and spatial relationships of all atoms in the molecule can be determined.

¹H NMR: The ¹H NMR spectrum of N-phenyl-2,2-di(piperidin-1-yl)acetamide would be expected to show distinct signals for the protons of the phenyl group, the piperidine (B6355638) rings, and the methine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the phenyl group would typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the piperidine rings would show a complex pattern of multiplets in the upfield region, and the unique methine proton (CH) would likely appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl group (C=O) of the amide, typically in the range of 160-180 ppm, the aromatic carbons of the phenyl ring (120-150 ppm), and the aliphatic carbons of the piperidine rings and the α-carbon.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations. These experiments are crucial for assembling the molecular fragments into the final, complete structure.

While specific NMR data for N-phenyl-2,2-di(piperidin-1-yl)acetamide is not available in the provided search results, the following table presents typical chemical shifts for related acetamide (B32628) derivatives.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| N-ethyl-N-phenylacetamide | ¹H | 7.40, 7.32, 7.13 | t, t, d (Aromatic) | rsc.org |

| ¹H | 3.72, 1.79, 1.08 | q, s, t (Aliphatic) | rsc.org | |

| ¹³C | 169.9, 142.8, 129.6, 128.1, 127.8 | Carbonyl, Aromatic | rsc.org | |

| ¹³C | 43.7, 22.8, 13.0 | Aliphatic | rsc.org | |

| 2-phenyl-N-(pyrazin-2-yl)acetamide | ¹H | 3.77 | s (O=C-CH₂) | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of N-phenyl-2,2-di(piperidin-1-yl)acetamide would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations, for example, often give rise to strong signals in the Raman spectrum.

The following table includes characteristic IR absorption frequencies for related amide compounds.

Table 3: Characteristic Infrared (IR) Absorption Bands for Related Amides

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-methyl-N-(2-(methylthio)phenyl)acetamide | C=O Stretch | 1659 | rsc.org |

| N-ethyl-N-phenylacetamide | C=O Stretch | 1654 | rsc.org |

| 2-phenyl-N-(pyrazin-2-yl)acetamide | C=O Stretch | 1662 | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) can provide information about the electronic structure and conjugation within the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-phenyl-2,2-di(piperidin-1-yl)acetamide |

| N-methyl-N-(4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)acetamide |

| alpha-Phenyl-2-piperidineacetamide |

| N-ethyl-N-phenylacetamide |

| 2-phenyl-N-(pyrazin-2-yl)acetamide |

Future Research Trajectories and Interdisciplinary Applications

Exploration of Novel Synthetic Pathways for Scalable Production

Without existing synthesis data, any proposed pathway would be theoretical. A potential, yet unverified, approach could involve the reaction of a di-halogenated acetamide (B32628) precursor with piperidine (B6355638). However, the feasibility, reaction conditions, and scalability of such a synthesis remain undetermined.

Deeper Mechanistic Investigations of Molecular Interactions

Understanding the molecular interactions of "N-phenyl-2,2-di(piperidin-1-yl)acetamide" with biological targets would require experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or various biochemical assays. As no such studies have been identified, any discussion on its binding modes or mechanisms of action would be without basis.

Integration with Advanced Computational Models for Predictive Biology

Computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for predicting the biological activity of a compound. However, these models require initial experimental data for validation. In the absence of any biological activity data for "N-phenyl-2,2-di(piperidin-1-yl)acetamide," computational predictions would be unreliable.

Potential Contributions to Chemical Biology Probes and Tools

The development of a chemical probe requires a molecule with well-characterized biological activity and selectivity. Given that the biological targets and effects of "N-phenyl-2,2-di(piperidin-1-yl)acetamide" are unknown, its potential as a chemical biology tool cannot be assessed.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-phenyl-2,2-di(piperidin-1-yl)acetamide analogs, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:

- Piperidine functionalization : Fluorination or sulfonylation using reagents like diethylaminosulfur trifluoride (DAST) to introduce substituents .

- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/DCC) in solvents like dichloromethane or DMF under inert atmospheres .

- Purification : Column chromatography or recrystallization ensures >95% purity, verified by NMR and mass spectrometry .

Q. How are structural and purity characteristics validated for these compounds?

- Answer: Standardized analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent positions (e.g., distinguishing piperidine ring protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C20H23ClN2O3S at 422.11 g/mol) .

- Thermal Analysis : DSC/TGA assesses stability under stress conditions (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. How do halogen substitutions (e.g., iodine vs. chlorine) on the phenyl ring influence biological activity?

- Answer: Comparative studies of analogs (e.g., N-(3-iodophenyl)- vs. N-(4-chlorophenyl)- derivatives) reveal:

- Lipophilicity : Iodine increases logP, enhancing blood-brain barrier permeability .

- Receptor affinity : Halogen size/electronegativity modulates interactions with targets like NMDA receptors (e.g., Ki values differ by 2–3-fold between Cl and I analogs) .

- Methodology : Radioligand binding assays (e.g., [³H]MK-801 displacement) and molecular docking (AutoDock Vina) quantify these effects .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Answer: Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times. Standardized protocols (e.g., 24-hour exposure in DMEM + 10% FBS) improve reproducibility .

- Compound stability : Degradation under extreme pH or temperature (e.g., 10% loss at pH 2.0 after 24 hours). LC-MS monitoring during experiments mitigates this .

Q. What strategies are used to elucidate the mechanism of action for piperidinyl-acetamide analogs?

- Answer: Integrated approaches include:

- Target deconvolution : siRNA knockdown screens identify critical pathways (e.g., MAPK/ERK in cancer models) .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to enzymes like acetylcholinesterase (kon/koff rates) .

- In vivo profiling : Microdialysis in rodent brains quantifies neurotransmitter modulation (e.g., dopamine levels via HPLC) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Answer: Challenges include:

- Low yields : Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) and use flow chemistry for exothermic reactions .

- Byproduct formation : Scavenger resins (e.g., polymer-bound TEA) remove unreacted reagents .

Q. How can structure-activity relationship (SAR) studies be designed for analogs with complex substituents?

- Answer:

- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., piperidine → morpholine rings) and test in parallel assays .

- 3D-QSAR modeling : CoMFA/CoMSIA correlates steric/electronic features with IC50 values (e.g., R² > 0.85 for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.